(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine
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Overview
Description
(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine is a chemical compound that features a furan ring substituted with a 4-chlorophenyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr synthesis for the furan ring, which can be achieved through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst . Finally, the ethanamine moiety can be added through reductive amination, using an appropriate amine and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-[5-(4-bromophenyl)furan-2-yl]ethan-1-amine
- (1S)-1-[5-(4-fluorophenyl)furan-2-yl]ethan-1-amine
- (1S)-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-amine
Uniqueness
(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs . The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability .
Properties
CAS No. |
1213496-64-0 |
---|---|
Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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